molecular formula C20H26N2O4 B2708296 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea CAS No. 1798622-15-7

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2708296
CAS No.: 1798622-15-7
M. Wt: 358.438
InChI Key: OEPJZCKMJBWJGA-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound characterized by its unique structure, which includes hydroxyethoxy, p-tolyl, and phenoxyethyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(2-Hydroxyethoxy)-2-(p-tolyl)ethanol, which is then reacted with 2-phenoxyethyl isocyanate under controlled conditions to form the final urea derivative. The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Catalysts: Base catalysts like triethylamine or pyridine to facilitate the reaction.

    Temperature: Moderate temperatures ranging from 25°C to 50°C to ensure optimal reaction rates.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) for introducing halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield 2-(2-oxoethoxy)-2-(p-tolyl)ethyl derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to bioactivity, making it a candidate for drug development studies targeting specific enzymes or receptors.

Industry: In industrial chemistry, this compound can be used in the formulation of specialty chemicals, including surfactants, polymers, and coatings. Its ability to undergo various chemical modifications makes it valuable for creating materials with desired properties.

Mechanism of Action

The mechanism by which 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and phenoxyethyl groups can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

    1-(2-Hydroxyethoxy)-3-(2-phenoxyethyl)urea: Lacks the p-tolyl group, which may affect its reactivity and applications.

    1-(2-(2-Hydroxyethoxy)ethyl)-3-(2-phenoxyethyl)urea: Similar structure but without the p-tolyl substitution, potentially altering its chemical behavior.

Uniqueness: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea is unique due to the presence of both hydroxyethoxy and phenoxyethyl groups along with a p-tolyl moiety. This combination of functional groups provides a distinct set of chemical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-16-7-9-17(10-8-16)19(26-14-12-23)15-22-20(24)21-11-13-25-18-5-3-2-4-6-18/h2-10,19,23H,11-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPJZCKMJBWJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NCCOC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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